Methyl 2-(iso-pentylthio)phenyl sulfide

Description

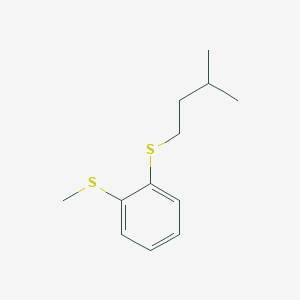

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylbutylsulfanyl)-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S2/c1-10(2)8-9-14-12-7-5-4-6-11(12)13-3/h4-7,10H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIPERPWVLFIIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=CC=CC=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Iso Pentylthio Phenyl Sulfide and Analogous Structures

Strategic Approaches to C-S Bond Formation in Thioether Synthesis

The creation of thioethers involves several strategic disconnections, primarily centered around the formation of the C-S bond. acsgcipr.org These strategies can be broadly categorized into nucleophilic substitution, addition reactions, and metal-catalyzed cross-coupling reactions.

Nucleophilic substitution remains a fundamental and widely employed method for the synthesis of aryl alkyl sulfides. acsgcipr.org This approach typically involves the reaction of a sulfur-based nucleophile, such as a thiol or thiolate, with a carbon-based electrophile.

One common strategy is the SNAr (Nucleophilic Aromatic Substitution) reaction, where an aryl halide bearing electron-withdrawing groups is reacted with a thiolate. jst.go.jp However, for unactivated aryl halides, these reactions can be challenging. Recent advancements have demonstrated that using additives like 18-crown-6-ether can facilitate the substitution of even less reactive aryl fluorides at mild temperatures (0 to 25 °C). jst.go.jp This method also offers the advantage of using less toxic and more stable disulfides as the nucleophilic source. jst.go.jp

An alternative approach involves the use of sulfonyl chlorides as thiol surrogates. acs.orgacs.org In a one-pot synthesis, the deoxygenation of a sulfonyl chloride with a phosphine (B1218219) generates a transient thiophosphonium intermediate, which can then be trapped by an activated alcohol to form the corresponding thioether. acs.orgacs.org This method is notable for its operational simplicity and broad functional group tolerance. acs.org

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Aryl Halide, Thiol | t-BuOK, DMF, 0-25 °C | Aryl Alkyl Sulfide (B99878) | Good | jst.go.jp |

| Aryl Fluoride, Thiol | t-BuOK, 18-crown-6-ether, DMF | Aryl Alkyl Sulfide | Moderate to Good | jst.go.jp |

| Sulfonyl Chloride, Activated Alcohol | PPh3 | Thioether | Good | acs.orgacs.org |

| Aryl Halide, Disulfide | t-BuOK, DMF, 0-25 °C | Aryl Alkyl Sulfide | Good | jst.go.jp |

The thiol-ene reaction, or alkene hydrothiolation, provides a powerful and atom-economical method for incorporating an alkylthio group. wikipedia.orgacsgcipr.org This reaction typically proceeds via a free-radical mechanism, initiated by light, heat, or a radical initiator, leading to the anti-Markovnikov addition of a thiol to an alkene. wikipedia.orgacsgcipr.org This high stereoselectivity and efficiency have established it as a "click chemistry" reaction. wikipedia.org

The process involves the formation of a thiyl radical, which adds to the double bond of the alkene to create a carbon-centered radical. wikipedia.orgnih.gov A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates the thiyl radical, continuing the catalytic cycle. wikipedia.orgacsgcipr.org This methodology is particularly useful for forming linear thioethers from unactivated alkenes. organic-chemistry.org

| Reactants | Initiator/Conditions | Product | Selectivity | Reference |

| Thiol, Alkene | Radical Initiator (e.g., AIBN), Heat/UV | Anti-Markovnikov Thioether | High | wikipedia.orgacsgcipr.org |

| Thiol, Unactivated Alkene | Water, Room Temperature | Linear Thioether | High (Anti-Markovnikov) | organic-chemistry.org |

Transition-metal-catalyzed cross-coupling reactions have become a cornerstone for the synthesis of aryl thioethers, offering a broad substrate scope and high functional group tolerance. nih.govnih.gov Palladium, nickel, and copper are the most commonly employed metals for these transformations.

Palladium-Catalyzed Reactions: The Migita and Buchwald-Hartwig cross-coupling reactions are prominent examples of Pd-catalyzed C-S bond formation. nih.gov These reactions typically couple aryl halides or triflates with thiols. A significant challenge in these systems is the potential for catalyst poisoning by the thiol. nih.gov The development of sterically hindered phosphine ligands has been crucial in overcoming this issue by protecting the metal center. nih.govnih.gov

Nickel-Catalyzed Reactions: Nickel catalysis offers a cost-effective alternative to palladium. organic-chemistry.orgacs.org Recent methods have demonstrated the use of air-stable nickel precatalysts for the coupling of aryl and alkenyl triflates with alkyl thiols under mild conditions. organic-chemistry.org Furthermore, nickel-catalyzed reductive cross-coupling of aryl halides with ketene (B1206846) dithioacetals provides a route to aryl-alkyl thioethers without the need for odorous thiols. acs.org This reaction is proposed to proceed through a Ni(I)/Ni(III) catalytic cycle. acs.org

Copper-Catalyzed Reactions: Copper-catalyzed "Ullmann-type" couplings are a classic method for C-S bond formation. nih.gov Modern variations of this reaction utilize ligands such as ethylene (B1197577) glycol or diamides to facilitate the coupling of aryl iodides and bromides with thiols under milder conditions. nih.gov Copper catalysis has also been shown to be effective for the coupling of aryl iodides with dimethyl disulfide in water, providing a greener route to aryl methyl sulfides. organic-chemistry.org

| Catalyst System | Reactants | Product | Key Features | Reference |

| Palladium/Phosphine Ligand | Aryl Halide/Triflate, Thiol | Aryl Thioether | Broad scope, high tolerance | nih.govnih.gov |

| Nickel Precatalyst | Aryl/Alkenyl Triflate, Alkyl Thiol | Aryl/Alkenyl Thioether | Mild conditions, air-stable catalyst | organic-chemistry.org |

| Nickel/Zn | Aryl Halide, Ketene Dithioacetal | Aryl-Alkyl Thioether | Thiol-free, base-free | acs.org |

| Copper/Ligand | Aryl Halide, Thiol | Aryl Thioether | Mild conditions, chemoselective | nih.gov |

Chemo- and Regioselective Synthesis of Substituted Phenyl Sulfides

Achieving high chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like methyl 2-(iso-pentylthio)phenyl sulfide, which has two different sulfide groups on the same aromatic ring.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent exclusively at the ortho position. wikipedia.org

For the synthesis of ortho-substituted phenyl sulfides, a pre-existing sulfide or sulfoxide (B87167) group can act as a DMG. For instance, thioanisole (B89551) (methyl phenyl sulfide) can be subjected to DoM, where the methylthio group directs lithiation to the ortho-position. wikipedia.orgharvard.edu The subsequent reaction with an appropriate electrophile, such as a disulfide or a sulfur transfer reagent, would introduce the second thioether functionality. The strength of the DMG is crucial, with groups like amides and carbamates being particularly effective. organic-chemistry.orguwindsor.ca

| Substrate | Directing Group | Reagent | Electrophile | Product | Reference |

| Anisole | Methoxy (B1213986) | n-BuLi | Disulfide | 2-(Alkylthio)anisole | wikipedia.org |

| Thioanisole | Methylthio | n-BuLi | Isopentyl disulfide | This compound | wikipedia.orgharvard.edu |

| Aryl Carbamate | Carbamate | s-BuLi/TMEDA | Disulfide | ortho-Thioalkylated Aryl Carbamate | organic-chemistry.org |

The selective introduction of the iso-pentylthio group can be achieved through several of the methodologies described above. In a nucleophilic substitution approach, iso-pentylthiol or its corresponding thiolate would be reacted with a suitable ortho-functionalized phenyl sulfide precursor, such as 2-halothioanisole.

In a cross-coupling strategy, 2-halothioanisole could be coupled with iso-pentylthiol using a suitable metal catalyst, such as palladium, nickel, or copper. nih.govorganic-chemistry.org The choice of catalyst and ligands would be crucial to ensure chemoselectivity, preventing side reactions at the existing methylthio group.

Alternatively, a DoM strategy on thioanisole, as described in section 2.2.1, followed by quenching with iso-pentyl disulfide, would directly and regioselectively install the iso-pentylthio group at the ortho position. This approach offers a high degree of control over the substitution pattern.

Precision in Methylthio Group Introduction

The introduction of a methylthio (-SMe) group onto an aromatic ring, particularly in the presence of another sulfur-containing substituent, demands a high degree of regioselectivity. Several methods have been developed for the precise methylthiolation of aryl compounds, which can be adapted for the synthesis of molecules like this compound.

One prominent strategy involves the use of dimethyl(methylthio)sulfonium (B1224233) trifluoromethanesulfonate. This reagent has been shown to react with alkynes to produce β-methylthio vinyl triflates in a chemo-, regio-, and stereoselective manner under neutral conditions. acs.org While this applies to alkynes, related electrophilic methylthiolating agents can be used for direct aromatic C-H functionalization or in reactions with pre-functionalized aromatic rings.

For the synthesis of aryl methyl sulfides, copper-catalyzed coupling reactions are particularly effective. For instance, the coupling of aryl iodides with dimethyl disulfide in water can efficiently yield aryl methyl sulfides, tolerating a range of functional groups. organic-chemistry.org This method could be envisioned for the synthesis of a precursor like 2-iodo-isopentylthiobenzene, which could then be subjected to methylthiolation.

Another approach is the use of nickel catalysis. Nickel-catalyzed cross-coupling reactions of arylthiosilanes with alkyl halides provide a pathway to alkyl aryl thioethers. organic-chemistry.org More advanced nickel-catalyzed aryl exchange reactions have been developed, allowing for the synthesis of aryl sulfides from other aryl sulfides and aromatic esters, thereby avoiding the use of foul-smelling thiols. acs.orgwaseda.jp This could be a valuable strategy for converting a precursor sulfide into the desired product.

The activating properties of methylthio groups have also been noted in the synthesis of complex heterocyclic systems like isoquinolines, where their presence significantly improves reaction yields. rsc.org This suggests that the timing of the methylthio group introduction can be a critical parameter in a multi-step synthesis.

Table 1: Comparison of Selected Methods for Methylthio Group Introduction

| Method | Catalyst/Reagent | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Coupling | Copper Iodide (CuI) | Aryl Iodide | High tolerance of functional groups; can be performed in water. | organic-chemistry.org |

| Nickel-Catalyzed Cross-Coupling | Nickel/dcypt | 2-Pyridyl Sulfide & Aryl Electrophile | Thiol-free synthesis; avoids malodorous reagents. | acs.org |

| Electrophilic Thiolation | Dimethyl(methylthio)sulfonium trifluoromethanesulfonate | Alkyne | High selectivity under neutral conditions. | acs.org |

Sustainable and Green Chemistry Innovations in Thioether Production

Recent advancements in organic synthesis have placed a strong emphasis on developing environmentally benign methods. The production of thioethers, including complex structures like this compound, has benefited significantly from these innovations.

The formation of the carbon-sulfur (C-S) bond is a cornerstone of thioether synthesis. rsc.org Transition metal catalysis has been instrumental in developing methods that proceed under mild conditions, offering high efficiency and broad functional group tolerance. nih.gov

Palladium-catalyzed reactions, for example, are highly effective for creating C-S bonds. rsc.org The use of specific ligands, such as CyPF-t-Bu, allows for the coupling of aryl halides with thiols at very low catalyst loadings and with high turnover numbers. organic-chemistry.org Similarly, well-defined palladium N-heterocyclic carbene (NHC) complexes have demonstrated high activity in the cross-coupling of various aryl halides with both aryl and alkyl thiols. organic-chemistry.org

Nickel catalysis has also emerged as a powerful tool. Nickel-catalyzed C-S cross-coupling of aryl and alkenyl triflates with alkyl thiols can be achieved under mild conditions and in short reaction times using air-stable precatalysts. organic-chemistry.org These methods are often chemoselective and can be applied to the late-stage modification of complex molecules. organic-chemistry.org

Cobalt and copper catalysts also enable the formation of aryl sulfides under mild conditions. organic-chemistry.org Visible-light-driven methods represent a frontier in this area, where photocatalysts can initiate C-S bond formation via radical pathways, often at room temperature. organic-chemistry.orgacs.org

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. To this end, methodologies for thioether synthesis in alternative media have been developed.

Solvent-free reactions offer a significant environmental advantage. For example, the anti-Markovnikov addition of thiols to alkenes can be catalyzed by Cerium(III) chloride at room temperature under solvent-free conditions. organic-chemistry.org Similarly, a simple and efficient method for synthesizing (thio)esters from acid chlorides uses iron(III) chloride as a heterogeneous catalyst at room temperature without any solvent. tudelft.nl Silica alumina (B75360) solid acids have also been reported to effectively catalyze the reaction between alcohols and thiols under solvent-free conditions. nih.gov

Water is an ideal green solvent, and several C-S bond-forming reactions have been adapted to aqueous environments. A highly selective anti-Markovnikov addition of thiols to unactivated alkenes proceeds efficiently in water at room temperature without any additives. organic-chemistry.org Copper-catalyzed couplings of aryl iodides with thiols or dimethyl disulfide have been successfully performed in water, providing high yields of the corresponding aryl sulfides. organic-chemistry.org The use of micellar catalysis, where reactions are carried out in water with the aid of a surfactant, has also enabled nickel-catalyzed cross-coupling reactions to form C-O bonds, a technology that can be extended to C-S bond formation. researchgate.net

Table 2: Green Chemistry Approaches to Thioether Synthesis

| Approach | Catalyst/Conditions | Key Advantage | Reference |

|---|---|---|---|

| Solvent-Free | Silica Alumina Solid Acid | Eliminates organic solvent waste. | nih.gov |

| Aqueous Synthesis | Copper(II) oxide / 1,10-phenanthroline | Utilizes an environmentally benign solvent. | organic-chemistry.org |

| Mild Catalysis | Palladium / N-Heterocyclic Carbene Complex | High efficiency and functional group tolerance at lower temperatures. | organic-chemistry.org |

| Visible-Light Photocatalysis | Ru*(bpz)32+ | Uses light as a renewable energy source. | organic-chemistry.org |

Biocatalysis offers a highly attractive green alternative to traditional chemical synthesis, characterized by high selectivity and mild reaction conditions. numberanalytics.com The use of enzymes for the formation of C-S bonds is a growing field of research.

Radical S-adenosylmethionine (SAM) enzymes are known to catalyze the formation of thiol and thioether-containing natural products. nih.gov These enzymes can generate highly reactive radical intermediates that lead to the formation of C-S bonds in a controlled manner within the enzyme's active site. For example, some radical SAM enzymes use an iron-sulfur cluster to mediate the transfer of a sulfur atom. nih.gov While the direct application to a synthetic target like this compound is still a research challenge, the principles of enzymatic C-S bond formation are well-established.

Sulfotransferases are another class of enzymes that could be relevant. They catalyze the transfer of a sulfate (B86663) group, and their high chemo- and regioselectivity under mild aqueous conditions make them ideal for green chemistry applications. nih.gov While their primary role is sulfation, the broader family of enzymes involved in sulfur metabolism points to the potential for developing novel biocatalysts for thioether synthesis. The enzymatic hydrolysis of S-adenosyl-L-homocysteine, for instance, involves the cleavage and formation of a thioether linkage. nih.gov

The development of site-specific bioconjugation techniques, although primarily used for modifying large biomolecules like antibodies, also provides insights into selective thioether bond formation. acs.org These methods often target specific amino acid residues, such as cysteines, to form stable thioether linkages.

While the direct enzymatic synthesis of a non-natural product like this compound is not yet established, the ongoing discovery and engineering of enzymes for C-S bond formation hold significant promise for future sustainable production methods.

Mechanistic Investigations into the Reactivity of Methyl 2 Iso Pentylthio Phenyl Sulfide

Oxidative Transformations of the Sulfide (B99878) Moiety

The oxidation of the sulfide group in methyl phenyl sulfide to form sulfoxides and sulfones is a fundamental transformation in organic chemistry. The selective control of this oxidation is a key challenge and has been the focus of extensive research.

The selective oxidation of methyl phenyl sulfide to methyl phenyl sulfoxide (B87167) is a common and important reaction. A variety of oxidizing agents and catalytic systems have been developed to achieve high yields and selectivity, avoiding over-oxidation to the corresponding sulfone.

Hydrogen peroxide is a frequently employed oxidant for this transformation, often in the presence of a catalyst. For instance, a "green" and highly selective method utilizes hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions, leading to excellent yields of the sulfoxide (90-99%). researchgate.net The reaction is typically carried out at room temperature, and the desired product can be easily isolated. researchgate.net Another efficient system involves the use of oxalic acid dihydrate with hydrogen peroxide, which also provides a clean oxidation to the sulfoxide without significant over-oxidation. researchgate.net

The kinetics of the oxidation of methyl phenyl sulfide have been studied using various oxidants. In one study, dinitrogen tetroxide was used as the oxidizing species. The reaction was found to involve the dissociation of dinitrogen tetroxide into nitrogen dioxide radicals, which then act as the oxidizing agent. The Arrhenius activation energy for this oxidation step was determined to be 1.65 kcal/mol, with an enthalpy of activation of 1.07 kcal/mol and an entropy of activation of -69.5 e.u. doi.org

The reaction conditions, including the choice of solvent and temperature, play a crucial role in the efficiency of the sulfoxidation. Glacial acetic acid has been identified as a highly effective solvent for this purpose. researchgate.net The reaction rate is also observed to increase with elevated temperatures. researchgate.net

Interactive Data Table: Effect of Reaction Conditions on the Oxidation of Methyl Phenyl Sulfide

| Oxidant | Catalyst/Solvent | Temperature (°C) | Time | Conversion (%) | Selectivity for Sulfoxide (%) |

| H₂O₂ | Acetic Acid | Room Temp | 1-2 h | >95 | >98 |

| H₂O₂ | Oxalic Acid Dihydrate | Room Temp | 1 h | High | High |

| N₂O₄ | - | - | - | - | - |

| H₂O₂ | Montmorillonite (B579905) K10/Methanol | Room Temp | - | Excellent | High |

This table is a representation of typical results and may not reflect specific experimental data points.

While the selective formation of sulfoxides is often the primary goal, the further oxidation of the sulfoxide to the corresponding sulfone, methyl phenyl sulfone, is also a significant transformation. This over-oxidation can be a competing reaction during sulfoxide synthesis or can be intentionally pursued to produce sulfones, which are themselves valuable chemical intermediates.

The degree of oxidation is often controllable by the choice of oxidant, catalyst, and reaction conditions. For example, using a sufficient excess of a strong oxidizing agent like hydrogen peroxide can drive the reaction towards the sulfone. organic-chemistry.org The temperature also plays a critical role, with higher temperatures generally favoring the formation of the sulfone. researchgate.net

Several catalytic systems have been developed to selectively produce sulfones. For instance, niobium carbide has been shown to be an efficient catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide, while tantalum carbide under similar conditions favors the formation of the sulfoxide. organic-chemistry.org This highlights the crucial role of the catalyst in directing the reaction outcome. Similarly, permanganate (B83412) supported on active manganese dioxide can effectively oxidize sulfides to sulfones under heterogeneous or solvent-free conditions. organic-chemistry.org

The oxidation of sulfides can proceed through either radical or non-radical pathways, depending on the oxidant and reaction conditions.

Radical Pathways: In some cases, the oxidation is initiated by the formation of a sulfur-centered radical cation. For example, the photochemical reaction of methyl phenyl sulfide with tetranitromethane leads to the formation of the corresponding sulfoxide via a radical cation intermediate. researcher.life Similarly, the oxidation of methyl phenyl sulfide with dinitrogen tetroxide is proposed to proceed through nitrogen dioxide radicals. doi.org

Non-Radical Pathways: Many common sulfoxidation reactions are believed to proceed through non-radical, polar mechanisms. For instance, the oxidation with hydrogen peroxide, particularly when catalyzed by acids or certain metal complexes, is generally considered to involve a nucleophilic attack of the sulfur atom on the activated oxidant. The use of hypervalent iodine reagents, such as iodosobenzene (B1197198) (PhIO) and phenyliodine diacetate (PIDA), in water also provides an efficient and facile route to sulfoxides, likely through a non-radical pathway. arkat-usa.org

The choice of catalyst and oxidant is paramount in controlling the selectivity between sulfoxide and sulfone formation.

Catalysts: A wide array of catalysts has been explored to achieve selective oxidation.

Heterogeneous Catalysts: These offer the advantage of easy separation and recyclability. Examples include montmorillonite K10, which catalyzes the selective oxidation to sulfoxides with hydrogen peroxide. researchgate.net Reduced graphene oxide/vanadium pentoxide (rGO/V₂O₅) composites have also been used as heterogeneous catalysts for the oxidation of methyl phenyl sulfide, with the ratio of the components influencing the product distribution. bas.bg Titanium-containing catalysts, such as titanium-substituted heteropolytungstates, have also been investigated for their catalytic activity in H₂O₂-based oxidations. researchgate.net

Homogeneous Catalysts: These are often highly active and selective. For example, a polymeric imidazolium (B1220033) ionic liquid functionalized Cobalt (II) Schiff base complex has been shown to catalyze the oxidation of sulfides to sulfoxides in water at room temperature with high yields. researchgate.net

Oxidants:

Hydrogen Peroxide (H₂O₂): This is a common and environmentally benign oxidant. The selectivity can be tuned by the reaction conditions and the catalyst used. researchgate.netorganic-chemistry.org

Hypervalent Iodine Reagents: Reagents like PhIO and PIDA are effective for the selective oxidation to sulfoxides. arkat-usa.org

Molecular Oxygen (O₂): In the presence of suitable co-catalysts, such as bromine and sodium nitrite, molecular oxygen can be used for the efficient and selective aerobic oxidation of sulfides to sulfoxides under mild conditions. mdpi.com

Interactive Data Table: Catalyst and Oxidant Systems for the Oxidation of Methyl Phenyl Sulfide

| Catalyst | Oxidant | Primary Product | Reference |

| Montmorillonite K10 | H₂O₂ | Sulfoxide | researchgate.net |

| rGO/V₂O₅ | H₂O₂ | Sulfoxide/Sulfone | bas.bg |

| Polymeric Imidazolium-Co(II) Complex | H₂O₂ | Sulfoxide | researchgate.net |

| Niobium Carbide | H₂O₂ | Sulfone | organic-chemistry.org |

| Tantalum Carbide | H₂O₂ | Sulfoxide | organic-chemistry.org |

| Br₂/NaNO₂ | O₂ | Sulfoxide | mdpi.com |

Carbon-Hydrogen Bond Activation and Functionalization

Beyond the reactivity at the sulfur atom, the activation and functionalization of C-H bonds in methyl phenyl sulfide present another avenue for synthetic transformations.

While specific research on the directed C-H deprotonation of methyl phenyl sulfide is not as extensively documented in the provided search results, the principles of directed metalation can be applied. The sulfur atom in methyl phenyl sulfide can act as a directing group, facilitating the deprotonation of the ortho-C-H bonds of the phenyl ring by a strong base, such as an organolithium reagent. The resulting lithiated species can then be trapped by various electrophiles to introduce a wide range of functional groups at the ortho position. This strategy is a powerful tool in organic synthesis for the regioselective functionalization of aromatic rings. Further specific research would be needed to detail the precise conditions and scope of this transformation for methyl phenyl sulfide.

Mechanistic Probes for Ortho-C-H Activation on the Phenyl Ring

The presence of the methylthio and iso-pentylthio groups on the phenyl ring of methyl 2-(iso-pentylthio)phenyl sulfide influences the regioselectivity of C-H activation. The ortho-position to the methylthio group is a potential site for directed C-H activation. Mechanistic probes, such as kinetic isotope effect (KIE) studies, can elucidate the nature of the C-H bond cleavage step. For instance, in rhodium(III)-catalyzed oxidative coupling reactions of similar aromatic compounds, a significant KIE value would suggest that C-H bond breaking is the rate-determining step in the catalytic cycle researchgate.net.

Computational studies, including Density Functional Theory (DFT) calculations, can provide further insights into the transition states of C-H activation. These studies can help in understanding the preference for ortho-activation by modeling the interaction of the catalyst with the sulfur atom, which can act as a directing group. The steric hindrance imposed by the iso-pentyl group may also play a role in directing the catalyst to the less hindered ortho-position.

Functionalization of the Iso-pentyl Alkyl Chain

The iso-pentyl group of this compound offers opportunities for late-stage functionalization. Reactions involving carbocation intermediates can lead to rearrangements of the alkyl chain. For example, under acidic conditions or in the presence of strong electrophiles, a hydride or alkyl shift could occur, leading to a more stable tertiary carbocation from the initial secondary carbocation that might form along the chain masterorganicchemistry.com.

Radical-mediated reactions provide another avenue for functionalizing the iso-pentyl chain. The generation of a radical on the alkyl chain could be initiated by a radical initiator, followed by trapping with a suitable reagent. The regioselectivity of such a process would be governed by the relative stability of the resulting carbon-centered radicals.

Heteroatom Transfer Reactions: Sulfimidation and Related Processes

Chemoselective Nitrene Transfer to the Sulfide Sulfur Atom

The sulfide sulfur atom in this compound is a soft nucleophile and is susceptible to attack by electrophilic species such as nitrenes. The reaction of the sulfide with a nitrene source, often generated from sulfonyl azides or other precursors, leads to the formation of a sulfimide (B8482401). The chemoselectivity of this nitrene transfer is a key aspect, especially in the presence of other reactive sites like the aromatic ring.

The choice of catalyst can influence the chemoselectivity of the nitrene transfer. For instance, silver-catalyzed nitrene transfer reactions have been shown to be tunable for either C-H insertion or aziridination depending on the ligand environment nih.gov. In the case of this compound, a catalyst system that favors attack on the sulfur atom over C-H amination of the phenyl ring or the alkyl chain would be required for selective sulfimidation. DFT studies can be employed to understand the energy barriers for the different possible reaction pathways and to rationalize the observed chemoselectivity nih.gov.

Exploration of Rearrangement Mechanisms in Sulfimide Derivatives

The sulfimide derivatives formed from this compound can undergo various rearrangement reactions. One such rearrangement is the sigmaaldrich.comfiveable.me-sigmatropic rearrangement, which is common for allylic sulfimides. While the iso-pentyl group is not allylic, other types of rearrangements, such as the Stevens or Sommelet-Hauser rearrangements, could potentially be induced under basic conditions.

Furthermore, photoinduced electron transfer processes can mediate aryl transfer reactions. For example, a radical Smiles-Truce type rearrangement could potentially occur, involving the migration of one of the aryl groups attached to the sulfur atom nih.gov. The specific pathway and the products formed would depend on the reaction conditions and the nature of the substituents on the aromatic rings.

Advanced Transition Metal-Catalyzed Reactivity

Palladium-Catalyzed Cross-Coupling Reactions Involving Phenyl Sulfides

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the C-S bond of a thioether is generally stable, under certain conditions, it can be cleaved and participate in cross-coupling reactions. More commonly, if a halide is present on the phenyl ring of this compound, it can readily participate in reactions like the Suzuki-Miyaura, Stille, Heck, or Sonogashira couplings sigmaaldrich.comfiveable.melibretexts.org.

The general mechanism for these reactions involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki or Stille coupling) or coordination of an alkene or alkyne (for Heck and Sonogashira coupling), and finally, reductive elimination to yield the product and regenerate the catalyst fiveable.melibretexts.org. The presence of the two thioether substituents on the ring can influence the electronic properties of the aryl halide and thus affect the rate and efficiency of the cross-coupling reaction. The choice of ligand on the palladium catalyst is crucial for the success of these transformations sigmaaldrich.comrsc.orgorganic-chemistry.org.

Nickel-Catalyzed Transformations and Their Substrate Scope

Nickel catalysis has emerged as a powerful tool for the formation of carbon-sulfur (C-S) and carbon-carbon (C-C) bonds, often providing a more cost-effective and reactive alternative to palladium-based systems. chemrxiv.orgorganic-chemistry.org The reactivity of aryl sulfides in nickel-catalyzed reactions is of significant interest, and the principles derived from studies on related compounds can be applied to predict the behavior of this compound.

A key transformation for aryl thioethers is nickel-catalyzed cross-coupling, which can involve the cleavage of the C-S bond. For a molecule like this compound, the presence of two distinct thioether bonds—one attached to a methyl group and the other to a bulkier iso-pentyl group at the ortho position—introduces selectivity challenges. The steric hindrance around the iso-pentylthio group might influence which C-S bond is more susceptible to oxidative addition to the nickel center.

Recent studies have highlighted the challenges and successes of nickel-catalyzed C-S cross-coupling of sterically hindered aryl electrophiles with alkyl thiols. chemrxiv.orgrsc.org These investigations show that the choice of ligand is crucial for overcoming the steric bulk. For instance, the use of flexible bidentate phosphine (B1218219) ligands like DPEphos or dppbz has enabled the coupling of aryl triflates bearing ortho-substituents with various alkyl thiols. chemrxiv.orgrsc.org In the context of this compound, if it were to act as an electrophile (for instance, after conversion of one of the thioether moieties to a better leaving group), these catalytic systems could be applicable.

Conversely, if this compound were to act as the sulfur source in a cross-coupling reaction, its reaction with an aryl halide could be envisioned. Nickel-catalyzed systems have been developed for the coupling of thiols with aryl halides. figshare.com Furthermore, nickel-catalyzed metathesis reactions between aryl thioethers and aryl nitriles have been reported, demonstrating the reversible nature of C-S bond activation. nih.govacs.org A study on this transformation showed that sterically hindered aryl thioethers with ortho substituents are competent coupling partners, affording the desired products in good yields. acs.org

The substrate scope for such transformations is generally broad, though often influenced by steric and electronic factors. The table below presents a representative substrate scope for a nickel-catalyzed C-S cross-coupling reaction of sterically hindered aryl triflates with alkyl thiols, which can serve as a model for the potential reactivity of substrates similar to this compound.

Table 1: Representative Substrate Scope for Nickel-Catalyzed C-S Cross-Coupling of Sterically Hindered Aryl Triflates with Alkyl Thiols This table is based on data from analogous systems and is intended to be illustrative of the potential reactivity of structurally similar compounds.

| Aryl Triflates (Ortho-Substituted) | Alkyl Thiol | Ligand | Yield (%) |

|---|---|---|---|

| 2-Methylphenyl triflate | Heptanethiol | DPEphos | 85 |

| 2-Biphenyl triflate | Heptanethiol | DPEphos | 90 |

| 2-Isopropylphenyl triflate | Heptanethiol | DPEphos | 75 |

| 2-Methoxyphenyl triflate | Heptanethiol | dppbz | 82 |

| Naphthalen-1-yl triflate | Adamantanethiol | DPEphos | 78 |

Data adapted from studies on nickel-catalyzed cross-coupling of sterically hindered substrates. chemrxiv.orgrsc.org

Catalytic Reduction of Oxidized Thioether Derivatives

The sulfur atoms in this compound can be readily oxidized to form the corresponding sulfoxides and sulfones. The selective reduction of these oxidized derivatives back to the thioether is a valuable transformation in organic synthesis. Various catalytic methods have been developed for the deoxygenation of sulfoxides and, with more difficulty, sulfones.

The reduction of sulfoxides to sulfides can be achieved under mild conditions using a variety of reagent systems. organic-chemistry.org Catalytic methods often employ transition metals or other promoters. For instance, systems like SOCl₂/Ph₃P have been shown to be effective for the mild reduction of both aliphatic and aromatic sulfoxides. organic-chemistry.org Given the structure of the oxidized derivatives of this compound, a chemoselective reduction of one sulfoxide group over the other would be a significant challenge, likely influenced by the steric environment around each sulfur center.

The reduction of sulfones to sulfides is a more challenging transformation due to the higher stability of the sulfone group. However, methods for this conversion have been developed, often requiring stronger reducing agents or specific catalytic systems. While direct nickel-catalyzed reduction of sulfones to sulfides is not as common, related nickel-catalyzed cross-coupling reactions of diaryl sulfoxides have been reported where the sulfoxide group is cleaved. nih.gov

The following table provides an overview of various reagent systems used for the reduction of sulfoxides, which would be applicable to the oxidized derivatives of this compound.

Table 2: Reagent Systems for the Reduction of Sulfoxides to Sulfides This table presents general methods for sulfoxide reduction and is applicable to the oxidized derivatives of the target compound.

| Reagent System | Conditions | Substrate Scope |

|---|---|---|

| SOCl₂ (cat.), Ph₃P | THF, room temperature | Aliphatic and aromatic sulfoxides |

| Triflic anhydride (B1165640), KI | Acetonitrile, room temperature | Chemoselective, tolerates various functional groups |

| NaBH₄, I₂ | Anhydrous THF | General, effective for various sulfoxides |

| 3-Mercaptopropionic acid, I₂ (cat.) | MeCN, room temperature | Mild, tolerates acid-sensitive groups |

Data compiled from reviews on sulfoxide reduction methodologies. organic-chemistry.org

Derivatization and Analog Design for Targeted Chemical Research

Synthesis and Stereochemical Aspects of Sulfoxide (B87167) and Sulfone Analogs

The oxidation of the divalent sulfur atoms in Methyl 2-(iso-pentylthio)phenyl sulfide (B99878) to their higher oxidation states, namely sulfoxides and sulfones, introduces significant changes in polarity, geometry, and hydrogen-bonding capacity. The synthesis of these analogs can be achieved through various oxidative methods, with the potential for stereocontrol at the sulfoxide stage.

The selective oxidation of sulfides to sulfoxides requires mild and controlled conditions to prevent over-oxidation to the corresponding sulfone. A common approach involves the use of one equivalent of an oxidant such as hydrogen peroxide in the presence of a catalyst. For instance, the oxidation of sulfides to sulfoxides can be achieved with high selectivity using hydrogen peroxide and glacial acetic acid under metal-free conditions. acs.org The temperature of the reaction can be modulated to control the rate of oxidation. acs.org

For the synthesis of chiral sulfoxides, asymmetric oxidation is a powerful tool. This can be accomplished using chiral oxidizing agents or, more commonly, through catalysis with a chiral metal complex. wiley-vch.deacs.org For example, modified Sharpless or Kagan conditions, employing titanium or vanadium catalysts in the presence of chiral ligands like diethyl tartrate or hydrobenzoin, can facilitate the enantioselective oxidation of sulfides. acs.org The choice of the chiral ligand and metal catalyst is crucial in determining the enantiomeric excess of the resulting sulfoxide. wiley-vch.de

Further oxidation of the sulfoxide or direct, more forceful oxidation of the parent sulfide yields the corresponding sulfone. nih.govorganic-chemistry.org Reagents such as excess meta-chloroperbenzoic acid (m-CPBA) or potassium permanganate (B83412) are effective for this transformation. nih.gov The synthesis of sulfones can also be achieved using hydrogen peroxide with catalysts like niobium carbide, which selectively promotes the formation of the sulfone over the sulfoxide. organic-chemistry.orgresearchgate.net

Table 1: Representative Oxidation Reactions for Sulfide Analogs

| Starting Material | Product | Reagent(s) | Conditions | Yield | Reference(s) |

| Aryl Alkyl Sulfide | Aryl Alkyl Sulfoxide | H₂O₂ / Acetic Acid | Room Temp | High | acs.org |

| Prochiral Sulfide | Chiral Sulfoxide | Ti(O-i-Pr)₄ / DET / t-BuOOH | -20 °C | Good | acs.org |

| Aryl Alkyl Sulfide | Aryl Alkyl Sulfone | m-CPBA (2 equiv.) | CH₂Cl₂ | High | nih.gov |

| Aryl Alkyl Sulfide | Aryl Alkyl Sulfone | H₂O₂ / NbC | 60 °C | >90% | organic-chemistry.orgresearchgate.net |

This table presents generalized data based on analogous reactions and is intended to be illustrative.

Generation and Characterization of Novel Sulfimide (B8482401) and Sulfoximide Species

Sulfimides and sulfoximides are aza-analogs of sulfoxides and sulfones, respectively, where an oxygen atom is replaced by a nitrogen-containing group. These functionalities can impart unique chemical and biological properties.

The synthesis of N-cyanosulfilimines from sulfides can be achieved through an electrochemical approach, which offers a green and atom-economical route. nih.govd-nb.info This method involves the direct oxidation of the sulfide at a carbon anode in the presence of cyanamide (B42294). nih.govd-nb.info Alternatively, chemical methods using reagents like N-bromosuccinimide (NBS) or iodine in the presence of a base and cyanamide are also effective for producing N-cyanosulfilimines. organic-chemistry.orgacs.org

The resulting N-cyanosulfilimines can be subsequently oxidized to the corresponding N-cyanosulfoximines using oxidants like m-CPBA. organic-chemistry.org The cyano group can then be removed to yield the free NH-sulfoximine. organic-chemistry.org A direct conversion of sulfoxides to NH-sulfoximines is also possible using reagents like O-mesitylenesulfonylhydroxylamine (MSH) or through metal-catalyzed processes. acs.orgorganic-chemistry.org For instance, rhodium-catalyzed imination of sulfides can produce optically active sulfilimines, which can be stereospecifically oxidized to the corresponding sulfoximines. acs.orgnih.govresearchgate.netacs.org

Table 2: Synthesis of Sulfimide and Sulfoximide Analogs

| Starting Material | Product | Reagent(s) | Conditions | Yield | Reference(s) |

| Sulfide | N-Cyanosulfilimine | H₂NCN, NBS, t-BuOK | MeOH, RT | up to 99% | organic-chemistry.org |

| Sulfide | N-Cyanosulfilimine | Electrolysis, H₂NCN | Carbon anode | Good to Excellent | nih.govd-nb.info |

| N-Cyanosulfilimine | N-Cyanosulfoximine | m-CPBA | CH₂Cl₂ | Good | organic-chemistry.org |

| Sulfoxide | NH-Sulfoximine | PhI(OAc)₂, NH₄CO₃ | MeOH, RT | Good | nih.govnih.gov |

This table presents generalized data based on analogous reactions and is intended to be illustrative.

Systematic Modification of the Iso-pentyl Group for Structure-Reactivity Studies

The iso-pentyl group in Methyl 2-(iso-pentylthio)phenyl sulfide offers a site for systematic modification to probe structure-activity relationships (SAR). Altering the size, branching, and electronic nature of this alkyl chain can influence the compound's steric profile, lipophilicity, and metabolic stability.

A common strategy in SAR studies involves the synthesis of a series of analogs with varying alkyl chains. For the iso-pentyl group, this could include:

Homologation: Extending the chain to hexyl, heptyl, and longer variants to assess the impact of increased lipophilicity.

Isomeric Variation: Replacing the iso-pentyl group with n-pentyl, sec-pentyl, or neopentyl groups to explore the effects of steric bulk and branching near the sulfur atom.

Introduction of Unsaturation: Synthesizing analogs with pentenyl or pentynyl groups to introduce rigidity and potential for further functionalization.

Cyclic Analogs: Replacing the iso-pentyl group with a cyclopentyl or cyclohexyl moiety to investigate the influence of cyclic constraints.

Introduction of Heteroatoms: Incorporating an ether or other functional groups within the alkyl chain to modify polarity and potential hydrogen bonding interactions.

These modifications can be achieved by employing different alkyl halides in the initial synthesis of the thioether. youtube.com The resulting analogs can then be evaluated in relevant assays to determine how these structural changes affect their chemical reactivity or biological activity. nih.govmdpi.comnih.gov

Table 3: Exemplary Modifications of the Iso-pentyl Group for SAR Studies

| Modification Type | Exemplary Substituent | Rationale for Study |

| Chain Length | n-Hexyl | Investigate effect of increased lipophilicity |

| Branching | sec-Pentyl | Probe steric effects near the sulfur atom |

| Unsaturation | 4-Pentenyl | Introduce conformational rigidity |

| Cyclization | Cyclopentyl | Evaluate impact of cyclic structure |

| Heteroatom Inclusion | 3-Oxa-pentyl | Modify polarity and hydrogen bonding potential |

This table is a conceptual guide for designing analogs for structure-reactivity studies.

Directed Functionalization of the Phenyl Ring for Electronic and Steric Tuning

The phenyl ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents to modulate the electronic and steric properties of the molecule. The two thioether groups, -SMe and -S-iso-pentyl, are both ortho-, para-directing and activating groups. organicchemistrytutor.comyoutube.comlibretexts.orgsavemyexams.commasterorganicchemistry.com This directing effect is due to the ability of the sulfur lone pairs to stabilize the arenium ion intermediate through resonance. organicchemistrytutor.comyoutube.com

Given the presence of two ortho, para-directing groups, the regioselectivity of electrophilic substitution will be influenced by both steric and electronic factors. The positions ortho and para to each sulfur atom are activated. The position between the two thioether groups is sterically hindered, making substitution at this site less likely. Therefore, electrophilic attack is most probable at the positions para to the methylthio and iso-pentylthio groups.

Common electrophilic substitution reactions that can be employed include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. The nitro group is strongly deactivating and a meta-director, which can be utilized for subsequent transformations. savemyexams.com

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. This introduces a ketone functionality, which can serve as a handle for further derivatization.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

The introduction of these functional groups allows for fine-tuning of the molecule's electronic properties (electron-donating vs. electron-withdrawing) and provides points for further synthetic elaboration. nih.govnih.gov

Table 4: Potential Regioselective Functionalization of the Phenyl Ring

| Reaction Type | Reagent(s) | Expected Major Product(s) | Rationale |

| Bromination | NBS | 4-Bromo and 5-Bromo derivatives | Ortho, para-directing effect of thioether groups |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro and 5-Nitro derivatives | Ortho, para-directing effect of thioether groups |

| Acylation | CH₃COCl / AlCl₃ | 4-Acetyl and 5-Acetyl derivatives | Friedel-Crafts reaction at activated positions |

This table provides a predictive guide to the functionalization of the aromatic ring based on established principles of electrophilic aromatic substitution.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D Experiments)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Methyl 2-(iso-pentylthio)phenyl sulfide (B99878).

¹H NMR spectroscopy would provide crucial information about the electronic environment and connectivity of protons in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the phenyl ring, the methyl protons of the sulfide group, and the protons of the iso-pentyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the two sulfur-containing substituents, likely appearing in the range of δ 7.0-7.8 ppm. The integration of these signals would confirm the number of protons in each environment. Furthermore, the coupling patterns (e.g., doublets, triplets, multiplets) would reveal the neighboring protons, allowing for the assignment of specific protons to their positions on the phenyl ring and the iso-pentyl chain.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A decoupled ¹³C NMR spectrum would display a single peak for each unique carbon atom. The aromatic region would show distinct signals for the six carbons of the benzene (B151609) ring, with their chemical shifts indicating the influence of the methylthio and iso-pentylthio substituents. The aliphatic region would contain signals corresponding to the methyl carbon of the sulfide and the five carbons of the iso-pentyl group.

2D NMR experiments , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, confirming the proton-proton connectivities within the phenyl and iso-pentyl moieties. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, enabling unambiguous assignment of the ¹³C NMR spectrum.

A hypothetical data table for the expected NMR shifts is presented below, based on general knowledge of similar structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 2-(iso-pentylthio)phenyl sulfide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.0 - 7.8 | 125 - 140 |

| S-CH₃ | 2.4 - 2.6 | 15 - 20 |

| S-CH₂-(iso-pentyl) | 2.8 - 3.1 | 30 - 35 |

| CH-(iso-pentyl) | 1.7 - 1.9 | 25 - 30 |

| CH₂-(iso-pentyl) | 1.4 - 1.6 | 38 - 42 |

| CH₃-(iso-pentyl) | 0.8 - 1.0 | 22 - 25 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 226.41.

Electron Ionization (EI) mass spectrometry would likely lead to characteristic fragmentation of the molecule. Key fragmentation pathways would involve the cleavage of the C-S bonds. Expected fragments would include the loss of the methyl group ([M-CH₃]⁺), the loss of the iso-pentyl group ([M-C₅H₁₁]⁺), and cleavage of the iso-pentyl chain itself. The analysis of these fragment ions would provide confirmatory evidence for the structure of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the molecular formula.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₂H₁₈S₂]⁺ | 226 | Molecular Ion |

| [C₁₁H₁₅S₂]⁺ | 211 | Loss of methyl group |

| [C₇H₇S₂]⁺ | 155 | Loss of iso-pentyl group |

| [C₅H₁₁]⁺ | 71 | iso-pentyl cation |

| [CH₃S]⁺ | 47 | Methylthio cation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used for conformational analysis.

FT-IR spectroscopy of this compound would show characteristic absorption bands for the various vibrational modes of the molecule. Key expected absorptions include:

Aromatic C-H stretching: around 3050-3100 cm⁻¹

Aliphatic C-H stretching: in the region of 2850-2960 cm⁻¹

Aromatic C=C stretching: typically observed as a series of peaks between 1450 and 1600 cm⁻¹

C-S stretching: usually weak and found in the fingerprint region, approximately between 600 and 800 cm⁻¹

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C-S stretching vibrations, which can be weak in the IR spectrum, may show stronger signals in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-S Stretch | 600 - 800 | 600 - 800 |

Computational Chemistry and Theoretical Modeling of Methyl 2 Iso Pentylthio Phenyl Sulfide

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are a cornerstone for understanding the electronic structure and bonding nature of molecules like Methyl 2-(iso-pentylthio)phenyl sulfide (B99878). These methods, ranging from semi-empirical to high-level ab initio calculations, can map out the electron distribution, molecular orbitals, and the nature of the chemical bonds within the molecule.

For the parent compound, thioanisole (B89551), theoretical calculations have been employed to study its steric and electronic structure. nih.gov Such studies often focus on the interaction between the sulfur lone pairs and the π-system of the benzene (B151609) ring, as well as the conformational preferences of the methyl group relative to the phenyl ring. It has been found that the methylthio group has a larger polarizability than a methoxy (B1213986) group, which can influence the electronic properties of the molecule. acs.org

In Methyl 2-(iso-pentylthio)phenyl sulfide, similar analyses would be crucial. The presence of two sulfur atoms and an additional alkyl chain introduces more complexity. Natural Bond Orbital (NBO) analysis, a common quantum chemical tool, would be employed to quantify the charge distribution on each atom and to understand the delocalization of electron density. For instance, NBO analysis would reveal the extent of the p-π conjugation between the sulfur atoms and the aromatic ring. This can provide insights into the reactivity of different sites within the molecule.

Illustrative Data Table: Calculated Atomic Charges using NBO Analysis The following data is hypothetical and serves to illustrate the type of information that would be obtained from an NBO analysis on this compound.

| Atom | Calculated Charge (a.u.) |

|---|---|

| S (thioether) | -0.15 |

| S (isopentylthio) | -0.12 |

| C (aromatic, bonded to S-thioether) | +0.05 |

| C (aromatic, bonded to S-isopentylthio) | +0.08 |

| C (methyl) | -0.25 |

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For a molecule like this compound, DFT could be used to predict its reactivity in various chemical transformations, such as oxidation at the sulfur atoms or electrophilic substitution on the aromatic ring.

Studies on similar molecules have demonstrated the utility of DFT in understanding reaction pathways. For instance, DFT calculations have been used to investigate the mechanisms of 1,3-dipolar cycloaddition reactions and to elucidate the role of catalysts in these processes. DFT can also be used to study the homolytic aromatic substitution for the synthesis of aryl sulfides. beilstein-journals.org In the context of this compound, DFT could be employed to model its synthesis, for example, through a decarbonylative thioetherification process. nih.gov

By mapping the potential energy surface for a proposed reaction, researchers can identify the lowest energy pathway, which corresponds to the most likely reaction mechanism. This involves locating the transition state structures, which are saddle points on the potential energy surface, and calculating their energies relative to the reactants and products. This information is invaluable for optimizing reaction conditions and for designing new synthetic routes.

Illustrative Data Table: DFT-Calculated Activation Energies for Potential Reactions The following data is hypothetical and illustrates the kind of results that could be obtained from DFT studies on the reactivity of this compound.

| Reaction | Calculated Activation Energy (kcal/mol) |

|---|---|

| Oxidation of S (thioether) to sulfoxide (B87167) | 15.2 |

| Oxidation of S (isopentylthio) to sulfoxide | 18.5 |

| Electrophilic aromatic substitution (nitration) | 22.1 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a synthesized compound. For this compound, methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict its electronic absorption spectra (UV-Vis). researchgate.net Furthermore, calculations of nuclear magnetic shielding constants can provide theoretical NMR chemical shifts, which are invaluable for the interpretation of experimental NMR spectra.

The comparison between calculated and experimental spectra serves as a rigorous test for the accuracy of the computational model and can help in the definitive assignment of spectral features. For example, discrepancies between predicted and experimental NMR spectra might suggest the presence of different conformers in solution, a hypothesis that can be further investigated with computational methods.

Illustrative Data Table: Comparison of Predicted and Experimental Spectroscopic Data The following data is hypothetical and illustrates how theoretical predictions for this compound would be compared with experimental results.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| 13C NMR Chemical Shift (C-SMe) | 15.8 ppm | 15.5 ppm |

| 13C NMR Chemical Shift (C-S-iso-pentyl) | 138.2 ppm | 137.9 ppm |

| UV-Vis λmax | 258 nm | 260 nm |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of flexible molecules like this compound and to study its interactions with other molecules or a solvent. The iso-pentyl group, in particular, has several rotatable bonds, leading to a large number of possible conformations. MD simulations can sample these conformations over time, providing a statistical picture of the molecule's flexibility and the most populated conformational states.

By analyzing the trajectories from MD simulations, one can construct a potential of mean force (PMF) along specific dihedral angles, revealing the energy barriers between different conformers. This provides a detailed map of the molecule's conformational flexibility.

Illustrative Data Table: Conformational Analysis from Molecular Dynamics The following data is hypothetical and illustrates the type of information that can be extracted from MD simulations of this compound, focusing on the rotation around the C(aryl)-S(isopentyl) bond.

| Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| ~60° (gauche) | 0.5 | 30 |

| ~180° (anti) | 0.0 | 65 |

| ~-60° (gauche) | 0.6 | 5 |

Exploration of the Compound in Specialized Academic Applications

Utility as a Precursor or Intermediate in Complex Organic Synthesis

The structural framework of Methyl 2-(iso-pentylthio)phenyl sulfide (B99878) makes it a potentially valuable intermediate in multi-step organic syntheses. The presence of two distinct sulfur atoms offers avenues for selective chemical transformations. For instance, the methylthio and iso-pentylthio groups can exhibit different reactivities towards oxidation, alkylation, or metal-catalyzed cross-coupling reactions, allowing for stepwise functionalization.

One area of potential application is in the synthesis of complex heterocyclic structures. The ortho-disubstituted benzene (B151609) ring can serve as a scaffold for constructing molecules like thianthrenes and other sulfur-containing polycyclic aromatic compounds. The synthesis of thianthrenes, for example, can be achieved through the reaction of appropriately substituted thiophenols. organic-chemistry.orgorgsyn.orggoogle.com While direct use of Methyl 2-(iso-pentylthio)phenyl sulfide is not explicitly documented, its precursor, a suitably substituted thiophenol, could be synthesized and then utilized in such cyclization reactions. orgsyn.org The general synthetic routes to substituted thiophenols from aryl halides or phenols are well-established, suggesting that the necessary precursors for this compound are accessible. organic-chemistry.orggoogle.com

The differential reactivity of the two sulfide moieties could also be exploited. For example, one sulfide could be selectively oxidized to a sulfoxide (B87167) or sulfone, altering the electronic properties of the aromatic ring and directing subsequent reactions to other positions. This stepwise approach is a cornerstone of modern organic synthesis for the construction of complex target molecules.

Potential as a Building Block in Novel Material Science Applications (e.g., polymeric materials, functional coatings)

In the realm of material science, aromatic sulfides are recognized as important monomers for the synthesis of high-performance polymers. Poly(phenylene sulfide) (PPS) is a well-known engineering thermoplastic that boasts excellent thermal stability and chemical resistance. wikipedia.org The synthesis of PPS and its derivatives often involves the polymerization of substituted thiophenols or diphenyl disulfides. researchgate.netelsevierpure.com

This compound, with its substituted benzene ring, could theoretically be explored as a monomer or a co-monomer in the synthesis of novel poly(arylene sulfide)s. The incorporation of the iso-pentylthio group could impart specific properties to the resulting polymer, such as increased solubility in organic solvents, a lower glass transition temperature, or modified surface properties. The synthesis of poly(phenylene sulfide) dendrimers and other complex architectures has been demonstrated using substituted thiophenol derivatives, highlighting the versatility of this class of compounds in creating advanced materials. jpn.orgresearchgate.net

The presence of sulfur atoms in the polymer backbone contributes to the material's high refractive index and potential for use in optical applications. Functional coatings derived from such polymers could exhibit unique adhesive or hydrophobic properties due to the alkyl side chain.

Research into its Role as a Ligand or Scaffold in Coordination Chemistry and Catalysis

Thioether compounds are known to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. ucj.org.uaresearchgate.net The sulfur atoms in this compound possess lone pairs of electrons that can coordinate to metal centers. The ortho-disposition of the two thioether groups could allow this compound to function as a bidentate chelating ligand, forming a stable five-membered ring with a coordinated metal ion.

The nature of the substituents on the sulfur atoms (methyl vs. iso-pentyl) could influence the steric and electronic properties of the resulting metal complex. This, in turn, can affect the catalytic activity of the complex if it is designed for use in catalysis. The synthesis and coordination chemistry of various thiophenol-based ligands have been extensively studied, revealing their versatility in forming complexes with diverse structures and reactivities. researchgate.netnih.govresearchgate.net

While specific studies on the coordination chemistry of this compound are not prevalent, the foundational principles of thioether coordination suggest its potential as a ligand. hud.ac.uk The resulting metal complexes could be investigated for applications in catalysis, such as in cross-coupling reactions or oxidation catalysis, where the ligand environment plays a crucial role in determining the efficiency and selectivity of the catalyst.

Applications in Analytical Chemistry as a Reference Standard or in Method Development

In analytical chemistry, the availability of pure and well-characterized reference standards is crucial for the accurate quantification of analytes and the validation of analytical methods. sigmaaldrich.com this compound, due to its unique structure, could serve as a valuable reference material in specific analytical contexts.

For instance, in environmental analysis or in the quality control of industrial products where organosulfur compounds are present, having a certified reference material of this compound would enable laboratories to develop and validate methods for its detection and quantification. This is particularly relevant for chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).

The development of analytical methods for a class of compounds often relies on the availability of representative individual compounds to optimize separation conditions and detector response. While no specific methods currently list this compound as a standard, its commercial availability suggests a potential demand in specialized analytical or research applications.

Investigation in Agrochemical Research as a Synthetic Precursor for Active Components

The development of new agrochemicals is a continuous effort to improve crop protection against pests and diseases. nih.gov Many successful fungicides, herbicides, and insecticides are complex organic molecules synthesized from smaller, functionalized building blocks. Sulfur-containing heterocycles and aromatic compounds are common motifs in agrochemical design. nih.govbohrium.com

This compound could serve as a precursor for the synthesis of novel active ingredients. The thioether functionalities can be a starting point for the introduction of other functional groups or for the construction of heterocyclic rings known to possess biological activity. For example, the synthesis of fungicidal N-(thiophen-2-yl) nicotinamide (B372718) derivatives demonstrates the use of sulfur-containing building blocks in creating new agrochemicals. nih.gov

While there is no direct evidence of this compound being used in the synthesis of commercial agrochemicals, its structure contains elements—a substituted aromatic ring and thioether groups—that are of interest in the exploratory phase of agrochemical research. The compound could be modified through a series of chemical reactions to generate a library of new molecules for biological screening.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(iso-pentylthio)phenyl sulfide, and how can reaction conditions be systematically optimized?

The synthesis typically involves nucleophilic aromatic substitution or thiol-ene reactions. Key variables include solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), temperature (60–100°C for efficient substitution), and stoichiometric ratios (1:1.2 molar ratio of thiol to aryl halide). For reproducibility, use inert atmospheres to prevent oxidation of the thiol group. Post-synthesis purification via column chromatography (hexane/ethyl acetate) is recommended to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity. The methyl and iso-pentylthio groups exhibit distinct splitting patterns (e.g., singlet for methyl at ~2.1 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 228.12).

- X-ray Crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualization. Ensure crystal quality by slow evaporation in dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How can mechanistic studies elucidate the oxidation pathways of this compound to sulfoxide or sulfone derivatives?

Employ kinetic experiments (e.g., monitoring via H NMR or UV-Vis) to identify intermediates. Catalytic oxidation using HO or TBHP with transition-metal catalysts (e.g., Mn or Fe complexes) can achieve high selectivity. Computational studies (DFT) using Gaussian or ORCA software help map transition states and energy barriers. For example, sulfoxide formation may proceed via a radical or electrophilic mechanism depending on the catalyst .

Q. How should researchers address contradictions in spectroscopic data or unexpected reaction outcomes?

- Cross-Validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing regioisomers).

- Replication : Repeat reactions under controlled conditions (e.g., anhydrous solvents, strict temperature control).

- Byproduct Analysis : Use GC-MS or HPLC to identify minor impurities, which may arise from side reactions like disulfide formation .

Q. What computational modeling strategies are suitable for predicting the reactivity or electronic properties of this compound?

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites.

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvation in toluene vs. DMSO).

- Software : Gaussian, NWChem, or CP2K for quantum mechanics; VMD for visualization .

Q. How can this compound be applied in catalytic or materials science contexts?

- Catalysis : As a ligand in transition-metal complexes for C–S bond activation.

- Supramolecular Chemistry : Incorporate into porous frameworks (e.g., metal-organic frameworks) for gas storage, leveraging sulfur’s coordination flexibility.

- Polymer Chemistry : Use as a chain-transfer agent in radical polymerization to control molecular weight .

Q. What experimental design principles are critical for studying the compound’s stability under varying conditions (e.g., pH, light, temperature)?

- Degradation Studies : Expose the compound to UV light (254 nm) or acidic/basic conditions (pH 2–12) and monitor decomposition via TLC or LC-MS.

- Thermal Analysis : DSC or TGA to determine melting points and thermal decomposition thresholds.

- Control Experiments : Include antioxidants (e.g., BHT) to differentiate oxidative vs. hydrolytic degradation .

Methodological Guidelines

- Crystallography : Refine structures using SHELXL (rigid-body refinement for disordered regions) and validate with R < 5% .

- Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speeds) in Supplementary Information.

- Ethical Reporting : Disclose failed experiments to aid community troubleshooting (e.g., solvent incompatibilities).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.